molecular formula C11H8Br2N2O2S B11690252 (5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one

(5Z)-5-(3,5-dibromo-2-methoxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11690252
M. Wt: 392.07 g/mol
InChI Key: NUQLGDQJSZAQGS-BAQGIRSFSA-N
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Description

(5Z)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a dibromo-methoxyphenyl group and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 2-sulfanylideneimidazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfanylidene group to a thiol or thioether.

    Substitution: The dibromo-methoxyphenyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols; reactions often require a base (e.g., sodium hydroxide) and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(5Z)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: Potential use in drug development, particularly in designing new therapeutic agents targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of specialty chemicals and materials, including advanced polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:

    Inhibit Enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways essential for the survival of microorganisms or cancer cells.

    Modulate Signaling Pathways: It can interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.

    Induce Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of a dibromo-methoxyphenyl group and a sulfanylideneimidazolidinone core. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H8Br2N2O2S

Molecular Weight

392.07 g/mol

IUPAC Name

(5Z)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H8Br2N2O2S/c1-17-9-5(2-6(12)4-7(9)13)3-8-10(16)15-11(18)14-8/h2-4H,1H3,(H2,14,15,16,18)/b8-3-

InChI Key

NUQLGDQJSZAQGS-BAQGIRSFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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